6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has gained attention in scientific research due to its unique structural features and potential applications. This compound belongs to the oxazolo[5,4-b]pyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . The required benzamide is usually prepared from 5-amino-6-hydroxypyrimidine and an acid chloride or anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other nucleophiles.
Scientific Research Applications
6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its effects on various biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropyl-6-(2-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
6-cyclopropyl-N-(2-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and fluorophenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14FN3O2 |
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Molecular Weight |
311.31 g/mol |
IUPAC Name |
6-cyclopropyl-N-(2-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H14FN3O2/c1-9-15-11(16(22)19-13-5-3-2-4-12(13)18)8-14(10-6-7-10)20-17(15)23-21-9/h2-5,8,10H,6-7H2,1H3,(H,19,22) |
InChI Key |
GWRBMAONTTYROS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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